molecular formula C32H48O4 B12421115 Estradiol 3,17-bis(enanthate-d13)

Estradiol 3,17-bis(enanthate-d13)

Cat. No.: B12421115
M. Wt: 522.9 g/mol
InChI Key: OVAHZPTYWMWNKO-DSEQSBRYSA-N
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Description

Estradiol 3,17-bis(enanthate-d13) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of Estradiol 3,17-bis(enanthate-d13) is C32H22D26O4, and it has a molecular weight of 522.89 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 3,17-bis(enanthate-d13) involves the esterification of estradiol with enanthic acid (heptanoic acid) in the presence of deuterium. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of Estradiol 3,17-bis(enanthate-d13) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Estradiol 3,17-bis(enanthate-d13) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estradiol 3,17-bis(enanthate-d13) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of estradiol derivatives.

    Biology: Employed in studies of estrogen receptor binding and hormone metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives.

    Industry: Applied in the development of hormone replacement therapies and contraceptives.

Mechanism of Action

Estradiol 3,17-bis(enanthate-d13) exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .

Comparison with Similar Compounds

Estradiol 3,17-bis(enanthate-d13) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

Estradiol 3,17-bis(enanthate-d13) stands out due to its application in research involving stable isotope labeling, which is not a feature of the other similar compounds .

Properties

Molecular Formula

C32H48O4

Molecular Weight

522.9 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate

InChI

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2

InChI Key

OVAHZPTYWMWNKO-DSEQSBRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C

Origin of Product

United States

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